molecular formula C18H25N7O3 B12230279 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B12230279
M. Wt: 387.4 g/mol
InChI Key: YLYPVZOQOPQPFY-UHFFFAOYSA-N
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Description

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethoxypyrimidine with piperazine to form an intermediate, which is then reacted with another pyrimidine derivative to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine stands out due to its unique combination of pyrimidine rings and morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-[4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C18H25N7O3/c1-26-15-13-16(27-2)22-18(21-15)24-7-5-23(6-8-24)14-3-4-19-17(20-14)25-9-11-28-12-10-25/h3-4,13H,5-12H2,1-2H3

InChI Key

YLYPVZOQOPQPFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)OC

Origin of Product

United States

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